(E)-3-(3,4-dichloro-phenyl)-acrylic acid ethyl ester
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Overview
Description
(E)-3-(3,4-dichloro-phenyl)-acrylic acid ethyl ester is an organic compound characterized by the presence of a dichlorophenyl group attached to an acrylic acid ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3,4-dichloro-phenyl)-acrylic acid ethyl ester typically involves the reaction of 3,4-dichlorobenzaldehyde with ethyl acrylate in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3,4-dichloro-phenyl)-acrylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-3-(3,4-dichloro-phenyl)-acrylic acid ethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-3-(3,4-dichloro-phenyl)-acrylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(E)-3-(3,4-dichloro-phenyl)-acrylic acid ethyl ester is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
82475-77-2 |
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Molecular Formula |
C11H10Cl2O2 |
Molecular Weight |
245.10 g/mol |
IUPAC Name |
ethyl (E)-3-(3,4-dichlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H10Cl2O2/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3-7H,2H2,1H3/b6-4+ |
InChI Key |
HQNJBIBRMKGXHM-GQCTYLIASA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=C(C=C1)Cl)Cl |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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